molecular formula C13H11N3O B3266644 3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile CAS No. 431040-28-7

3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile

Cat. No. B3266644
Key on ui cas rn: 431040-28-7
M. Wt: 225.25 g/mol
InChI Key: JDWWEBGWIHBPOD-UHFFFAOYSA-N
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Patent
US07109202B2

Procedure details

3-acetylbenzonitrile (50 g, 0.345 mol) is dissolved in dioxane (600 ml) with stirring at room temperature, bromine (17.7 ml, 0.345 mol) is added in and the mixture is stirred for 30 minutes. The dioxane is removed in vacuo to give a solid which is dissolved in acetonitrile (300 ml). 2-Methylimidazole (28.3 g, 0.345 mol) is added to the solution and the mixture is stirred for 1 hour, the temperature of the mixture rising to 45° C. The precipated solid is filtered off, washed with acetonitrile, and slurried with methanol for 1 hour. After filtering to remove undissolved solid, the filtrate is evaporated in vacuo to leave a solid which is dried in vacuo at 40° C. to give the title compound, m.s. 369 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
28.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].BrBr.[CH3:14][C:15]1[NH:16][CH:17]=[CH:18][N:19]=1>O1CCOCC1.C(#N)C>[CH3:14][C:15]1[N:16]([CH2:2][C:1]([C:4]2[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=2)[C:7]#[N:8])=[O:3])[CH:17]=[CH:18][N:19]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
17.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
28.3 g
Type
reactant
Smiles
CC=1NC=CN1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The dioxane is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
rising to 45° C
FILTRATION
Type
FILTRATION
Details
The precipated solid is filtered off
WASH
Type
WASH
Details
washed with acetonitrile
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
to remove undissolved solid
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N(C=CN1)CC(=O)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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